molecular formula C12H9NO4 B2791433 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde CAS No. 294193-92-3

5-(2-Methyl-5-nitrophenyl)-2-furaldehyde

Cat. No. B2791433
CAS RN: 294193-92-3
M. Wt: 231.207
InChI Key: NEOFZCOCXUBURF-UHFFFAOYSA-N
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Description

“2-Methyl-5-nitrophenol” is a brown solid . It’s used as a reactant in the preparation of pyranocarbazole alkaloids .


Synthesis Analysis

The production of “5-methyl-2-nitrobenzoic acid” is mainly achieved by the nitration of “3-methylbenzoic acid” in sulfuric acid . A new and environmental friendly nitration process of “methyl 3-methylbenzoate” by mixtures of HNO3/Ac2O for the synthesis of “5-methyl-2-nitrobenzoic acid” has been developed .


Molecular Structure Analysis

The molecular formula of “2-Methyl-5-nitrophenol” is C7H7NO3 . The structure is available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

The production of “5-methyl-2-nitrobenzoic acid” is mainly achieved by the nitration of “3-methylbenzoic acid” in sulfuric acid . Various nitration approaches have been explored to avoid the problems of the traditional mixed-acid method .


Physical And Chemical Properties Analysis

“2-Methyl-5-nitrophenol” is a brown solid . More detailed physical and chemical properties were not found in the search results.

Safety and Hazards

While specific safety data for “5-(2-Methyl-5-nitrophenyl)-2-furaldehyde” was not found, it’s important to handle all chemicals with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

5-(2-methyl-5-nitrophenyl)furan-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO4/c1-8-2-3-9(13(15)16)6-11(8)12-5-4-10(7-14)17-12/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEOFZCOCXUBURF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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